Methyl Violet B base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPCGOAFZFKBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014941 |

Source

|

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] |

Source

|

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1733-13-7, 52080-58-7 |

Source

|

| Record name | 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylpararosaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Versatility of a Classic Triarylmethane Dye

An In-depth Technical Guide to Methyl Violet B Base for Researchers and Drug Development Professionals

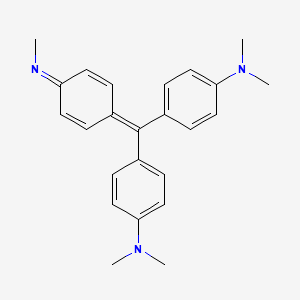

This compound, a member of the triarylmethane dye family, is a compound of significant historical and contemporary importance across a spectrum of scientific disciplines. While often colloquially grouped with its salt forms (like Methyl Violet 2B, 6B, and 10B), the base form, specifically identified by CAS Number 52080-58-7, possesses unique solubility characteristics that make it indispensable for specific applications.[1][2][3] Its core structure, built upon a central carbon atom bonded to three aminophenyl rings, is responsible for its intense color and its utility as a potent chromophore. This guide provides a detailed exploration of the chemical structure, core properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Architecture

This compound is primarily a pentamethylated pararosanilin in its free base form. The term "Methyl Violet" encompasses a mixture of tetramethyl, pentamethyl, and hexamethyl pararosanilins.[4][5][6] The degree of methylation influences the shade of the dye, with a higher number of methyl groups shifting the color towards a deeper blue.[5][6][7] this compound is also known by synonyms such as Solvent Violet 8 and C.I. 42535B.[2]

The fundamental structure is a triphenylmethane core where the central carbon is connected to three aniline-derived rings. The positive charge in the cationic salt form is delocalized across the conjugated pi system, which is the source of its vibrant color. The base form is the neutral, uncharged molecule.

Caption: Chemical structure of this compound (pentamethylpararosanilin).

Physicochemical Properties

The distinction between this compound and its salt forms is most apparent in its physical and chemical properties, particularly solubility. As the free base, it is poorly soluble in water but shows greater solubility in organic solvents.[2] This property is crucial for its use in non-aqueous formulations like inks and for specific staining protocols.

| Property | Value | Source(s) |

| Synonyms | C.I. 42535B, Solvent Violet 8 | [2] |

| CAS Number | 52080-58-7 | [1][2][3] |

| Molecular Formula | C₂₄H₂₇N₃ | [1][3] |

| Molecular Weight | 357.49 g/mol | [1][3] |

| Appearance | Violet, dark purple, or brown powder/crystals | [1][2][8] |

| Melting Point | 140-150 °C | [1][2][8] |

| Solubility | Water: Insoluble. Organic Solvents: Soluble in ethanol, chloroform (slightly), DMSO (slightly), methanol (slightly). | [2][9] |

| Storage | Store at room temperature, under inert atmosphere, protected from moisture (hygroscopic). | [1][2] |

Synthesis and Mechanism of Action

Industrial Synthesis

The commercial production of methyl violet is a classic example of electrophilic aromatic substitution and oxidation. The process typically involves the air oxidation of N,N-dimethylaniline catalyzed by copper salts, such as copper sulfate.[10][11]

The key mechanistic steps are:

-

Oxidation to Formaldehyde: A methyl group from one molecule of N,N-dimethylaniline is oxidized to formaldehyde, which provides the essential central "methane" carbon.[10][11]

-

Condensation: The in-situ generated formaldehyde then reacts with other molecules of N,N-dimethylaniline and N-methylaniline (also formed during the initial oxidation) in a condensation reaction.[10]

-

Oxidation to Dye: The resulting leuco base (a colorless intermediate) is then oxidized to form the final colored triphenylmethane dye.[12]

Phenol is often included in the reaction mixture, and its presence is crucial for achieving good yields.[10][12]

Caption: Generalized workflow for the industrial synthesis of Methyl Violet.

Mechanism as a Biological Stain

Methyl Violet's efficacy as a biological stain stems from its cationic nature (in its salt form or when the base is protonated in acidic staining solutions) and its molecular structure. It binds avidly to negatively charged components within cells.

-

Electrostatic Interaction: The positively charged dye molecule forms strong ionic bonds with anionic sites on macromolecules like nucleic acids (phosphate backbone of DNA and RNA) and acidic proteins.[1] This is why it is a powerful nuclear stain in histology.

-

Gram Staining: In microbiology, its hexamethylated form, Crystal Violet (Methyl Violet 10B), is the primary stain in the Gram stain procedure.[4][7][13] It stains all bacteria purple. The subsequent steps involving iodine (a mordant) and a decolorizer (like alcohol) differentiate bacteria based on their cell wall structure. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and remain purple.

Mechanism as a pH Indicator

Methyl Violet exhibits a distinct color change at very low pH, typically in the range of 0 to 1.6.[4][6][7] This change is due to alterations in the molecule's electronic structure upon protonation.

-

Alkaline/Slightly Acidic (pH > 1.6): The molecule exists in its violet, highly conjugated form, where the positive charge is delocalized across the three rings.

-

Strongly Acidic (pH < 1.6): The amine groups become fully protonated. This disrupts the extensive pi-electron delocalization across the triphenylmethane system, leading to a hypsochromic shift (shift to a shorter wavelength). The molecule absorbs light in the blue-violet region and appears yellow.[4][14]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Methyl violet - Wikipedia [en.wikipedia.org]

- 5. stainsfile.com [stainsfile.com]

- 6. Methyl_violet [bionity.com]

- 7. CRYSTAL VIOLET - [abbeycolor.com]

- 8. surajdyechem.com [surajdyechem.com]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 11. Methyl violet 6B - Wikipedia [en.wikipedia.org]

- 12. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]

- 13. Crystal violet - Wikipedia [en.wikipedia.org]

- 14. macsenlab.com [macsenlab.com]

solubility of Methyl Violet B base in ethanol vs water

An In-Depth Technical Guide to the Differential Solubility of Methyl Violet B Base in Ethanol vs. Water

Abstract

The solubility of a compound is a fundamental physicochemical property that dictates its utility across numerous scientific and industrial applications, from histological staining to formulation development. This compound, a large organic triphenylmethane dye, exhibits markedly different solubility profiles in ethanol and water. This technical guide provides an in-depth analysis of the underlying principles governing this differential solubility. We will explore the molecular structures of the solute and solvents, present quantitative solubility data, and dissect the specific intermolecular forces at play. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of solubility, providing researchers with a self-validating methodology for their own investigations.

Introduction: The Molecules in Focus

Understanding the solubility of this compound requires a foundational knowledge of the chemical structures of the dye and the two solvents : ethanol and water.

-

This compound (C₂₄H₂₇N₃): This is a large, predominantly non-polar organic molecule with a molecular weight of 357.49 g/mol .[1] Its structure is characterized by three aromatic rings linked to a central carbon atom. Several nitrogen atoms, present as dimethylamino groups, introduce regions of polarity and act as potential hydrogen bond acceptors. The overall structure, however, is dominated by hydrophobic (water-fearing) hydrocarbon frameworks.[1][2]

-

Water (H₂O): Water is a small, highly polar molecule.[3][4] Due to the large electronegativity difference between oxygen and hydrogen, the O-H bonds are highly polarized. The bent molecular geometry results in a strong permanent dipole moment.[5][6] Critically, water can act as both a hydrogen bond donor and acceptor, leading to an extensive and strong network of intermolecular hydrogen bonds.[3][6]

-

Ethanol (C₂H₅OH): Ethanol possesses a dual chemical nature.[7][8] The hydroxyl (-OH) group is polar and capable of hydrogen bonding, similar to water.[9] However, it is attached to a two-carbon ethyl group (-CH₂CH₃), which is non-polar and hydrophobic.[7][10] This amphiphilic character allows ethanol to interact with both polar and non-polar substances.[9]

Comparative Solubility: A Quantitative Overview

The empirical data clearly demonstrates that this compound is significantly more soluble in ethanol than in water. While various forms of Methyl Violet exist (e.g., 2B, 6B, 10B), the trend of higher solubility in ethanol is consistent.[11]

| Compound | Solvent | Solubility ( g/100 mL) | Reference |

| Methyl Violet 6B | Water | 0.293 g/100 mL (2.93%) | [12] |

| Methyl Violet 6B | Ethanol | 1.521 g/100 mL (15.21%) | [12] |

| This compound | Water | Insoluble to low solubility | [13] |

| This compound | Ethanol | Very Soluble | [14] |

Note: Solubility can vary based on the specific mixture of pararosanilins in the dye sample. The data for Methyl Violet 6B, a common variant, provides a clear quantitative illustration of the trend. The "base" form is generally less water-soluble than its chloride salt counterpart, which is often sold commercially.[13]

Mechanistic Insights: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone for understanding this solubility difference.[15] Dissolution is an energetically driven process; a solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions.[16][17]

Interaction with Water: A Hydrophobic Mismatch

Water molecules are held together by a powerful, three-dimensional network of hydrogen bonds.[3] For this compound to dissolve, it must create a cavity within this network, which requires breaking numerous strong water-water hydrogen bonds. This process is energetically costly.[18]

The large, non-polar surface of the dye molecule cannot form favorable interactions with the highly polar water molecules to compensate for this energy cost. While the nitrogen atoms on the dye can act as hydrogen bond acceptors for water, these few favorable interactions are insufficient to overcome the significant hydrophobic effect exerted by the rest of the molecule. The system remains at a lower energy state by minimizing the interaction between the dye and water, resulting in low solubility.

Interaction with Ethanol: An Amphiphilic Advantage

Ethanol's molecular structure is uniquely suited to dissolve this compound.

-

Hydrophobic Interactions: The non-polar ethyl group of ethanol interacts favorably with the large, non-polar aromatic rings of the dye molecule via London dispersion forces.[19][20] These are weak, transient attractions that are significant when summed over a large surface area.

-

Hydrogen Bonding: The polar hydroxyl (-OH) group of ethanol can form hydrogen bonds with the lone pairs of electrons on the nitrogen atoms of the this compound.[18]

This dual-interaction capability allows ethanol to effectively solvate both the non-polar and polar regions of the dye molecule. The energy gained from forming these new, favorable ethanol-dye interactions (both dispersion forces and hydrogen bonds) is sufficient to overcome the solute-solute and solvent-solvent forces, leading to high solubility.

Visualization of Intermolecular Forces

The following diagram illustrates the key intermolecular forces governing the solubility of this compound in each solvent.

Caption: Intermolecular interactions governing solubility.

Experimental Protocol: Quantitative Determination of Solubility

This section outlines a robust, self-validating protocol for determining the solubility of this compound using the equilibrium saturation method coupled with UV-Visible spectrophotometry.

Materials and Equipment

-

This compound powder

-

Absolute Ethanol (ACS Grade)

-

Deionized Water

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Scintillation vials or sealed flasks (20 mL)

-

Magnetic stirrer and stir bars

-

Benchtop centrifuge

-

Micropipettes

-

UV-Vis Spectrophotometer and cuvettes

-

Syringe filters (0.45 µm, solvent-compatible)

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 100 mL of the chosen solvent (ethanol or water) in a volumetric flask. This is your stock solution.

-

Standard Solutions: Perform serial dilutions of the stock solution to create at least five standards of known concentration that span a linear absorbance range (typically 0.1 to 1.0 AU).

-

Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent by scanning a mid-range standard.[21] Measure the absorbance of each standard at this fixed λ_max.

-

Plotting: Create a graph of Absorbance vs. Concentration (in mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid curve.

Part B: Determination of Saturated Solution Concentration

-

Equilibration: Add an excess amount of this compound powder (e.g., 200 mg) to 10 mL of solvent in a sealed vial containing a magnetic stir bar. The presence of undissolved solid is essential.

-

Saturation: Place the vial on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C) and stir for 24 hours to ensure the solution reaches saturation equilibrium.

-

Separation: Turn off the stirrer and allow the solid to settle. Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 5000 x g for 10 minutes) to pellet the remaining solid.

-

Filtration & Dilution: Carefully remove a precise volume of the clear supernatant (e.g., 1.0 mL) without disturbing the pellet. Filter this aliquot through a 0.45 µm syringe filter into a clean container. Perform a large, accurate dilution of this filtrate (e.g., 1:100 or 1:1000) using the same solvent to bring its concentration into the working range of your calibration curve.

-

Measurement: Measure the absorbance of the final diluted sample at λ_max.

-

Calculation:

-

Use the regression equation from the calibration curve (Concentration = (Absorbance - c) / m) to find the concentration of the diluted sample (C_diluted) in mg/L.

-

Calculate the concentration of the original saturated solution (C_sat) by multiplying by the dilution factor: C_sat = C_diluted * Dilution Factor.

-

Convert the solubility to grams per 100 mL: Solubility ( g/100 mL) = (C_sat [mg/L] * 1 g/1000 mg * 1 L/1000 mL) * 100 mL.

-

Conclusion

The significant difference in the solubility of this compound between ethanol and water is a direct consequence of fundamental principles of intermolecular forces. The highly polar, strongly hydrogen-bonded nature of water is incompatible with the large, hydrophobic structure of the dye, leading to poor solubility. In contrast, ethanol's amphiphilic character, possessing both a polar hydroxyl group and a non-polar ethyl group, allows it to form favorable interactions with both the polar and non-polar regions of the dye molecule. This "like dissolves like" synergy results in substantially higher solubility. The provided experimental protocol offers a reliable framework for researchers to quantify this and other solubility phenomena with high precision and accuracy.

References

- Ethanol - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ethanol]

- Structure of Water and Hydrogen Bonding. Microbe Notes. [URL: https://microbenotes.

- This compound. Chem-Impex. [URL: https://www.chemimpex.com/product/methyl-violet-b-base]

- 15.1: Structure of Water. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/15%3A_Aqueous_Equilibria/15.

- Ethanol | History, Structure & Formula. Study.com. [URL: https://study.com/learn/lesson/ethanol-history-structure-formula.html]

- Ethanol: Structure, Types and Properties. Allen Institute. [URL: https://www.allen.ac.in/inspiration/ethanol-structure-types-and-properties/]

- Ethanol Chemical Formula and Structure. Oreate AI Blog. [URL: https://www.oreilly.com/library/view/deep-learning-with/9781491924570/ch01.html]

- Water | H2O | CID 962. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.

- Hydrogen bonds in water. Khan Academy. [URL: https://www.khanacademy.

- What is the Formula for Ethyl Alcohol or Ethanol? BYJU'S. [URL: https://byjus.com/chemistry/formula-for-ethyl-alcohol/]

- Molecular Structure of Water (H2O). YouTube. [URL: https://www.youtube.

- Methyl violet. Bionity. [URL: https://www.bionity.com/en/encyclopedia/Methyl_violet.html]

- Methyl violet. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methyl_violet]

- Methyl Violet 2B, 6B. StainsFile. [URL: https://stainsfile.info/StainsFile/dyes/42535.htm]

- A new method for the determination of the solubility of disperse dyes. ResearchGate. [URL: https://www.researchgate.net/publication/237725925_A_new_method_for_the_determination_of_the_solubility_of_disperse_dyes]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Online document. [URL: https://www.uobabylon.edu.

- Dye Solubility Test. Scribd. [URL: https://www.scribd.com/document/427902951/Dye-Solubility-Test]

- Methyl Violet Base. Suraj Dye Chem. [URL: https://www.surajdyechem.com/Methyl%20Violet%20Base.pdf]

- This compound. ChemBK. [URL: https://www.chembk.com/en/chem/methyl%20violet%20B%20base]

- Methyl Violet 2B (Basic Violet 1) | 8004-87-3. Macsen Labs. [URL: https://www.macsenlab.com/speciality-dyes-biological-stains/methyl-violet-2b-basic-violet-1-ci-42535]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [URL: https://ntp.niehs.nih.gov/iccvam/docs/protocols/solprot.pdf]

- This compound | CAS 52080-58-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/methyl-violet-b-base-52080-58-7]

- Methyl violet – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/methyl-violet-tcch5f97b67]

- Determination of Insoluble Content in Dyes. Alfa Chemistry. [URL: https://www.alfa-chemistry.

- Methyl violet. MFA Cameo. [URL: https://cameo.mfa.org/wiki/Methyl_violet]

- Methyl violet 2B (CI 42535), 25 g. Carl ROTH. [URL: https://www.carlroth.com/com/en/ph-indicators/methyl-violet-2b-ci-42535-for-microscopy/p/7715.2]

- Intermolecular Forces. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Fundamentals/Intermolecular_Forces]

- Methyl violet 2B(1+). PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14345209]

- Intermolecular Forces. Course document. [URL: https://employees.csbsju.edu/cschaller/Principles%20Chem/intermol/IMF_boiling.htm]

- Methyl Violet 6B. Solubility of Things. [URL: https://solubilityofthings.

- Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. YouTube. [URL: https://www.youtube.

- Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube. [URL: https://www.youtube.

- Absorption [this compound]. AAT Bioquest. [URL: https://www.

- The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2010/10/01/the-four-intermolecular-forces-and-how-they-affect-boiling-points/]

- Determination of Methyl Violet 2B Using Polarographic and Voltammetric Methods at Mercury Electrodes. ResearchGate. [URL: https://www.researchgate.

- 11.2: Intermolecular Forces. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/11%3A_Liquids_and_Intermolecular_Forces/11.2%3A_Intermolecular_Forces]

- Intramolecular and intermolecular forces. Khan Academy. [URL: https://www.khanacademy.org/science/class-11-chemistry-india/xf91caf457997973c:states-of-matter/xf91caf457997973c:intermolecular-forces/a/intramolecular-and-intermolecular-forces]

- 2.12: Intermolecular Forces and Solubilities. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/2%3A_Structure_and_Properties_of_Organic_Molecules/2.12%3A_Intermolecular_Forces_and_Solubilities]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Water | H2O | CID 962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. Ethanol - Wikipedia [en.wikipedia.org]

- 8. study.com [study.com]

- 9. byjus.com [byjus.com]

- 10. Ethanol: Structure, Types and Properties [allen.in]

- 11. Methyl violet - Wikipedia [en.wikipedia.org]

- 12. Methyl_violet [bionity.com]

- 13. chembk.com [chembk.com]

- 14. surajdyechem.com [surajdyechem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Intermolecular Forces [saylordotorg.github.io]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Absorption [this compound] | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Absorption Spectrum Analysis of Methyl Violet B Base

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Violet B Base and Its Spectral Properties

This compound, also known as Solvent Violet 8, is a triarylmethane dye with broad applications in histology, microbiology for staining tissues and cells, and the manufacturing of paints and printing inks.[1][2] Its utility is fundamentally linked to its vibrant color, which arises from the absorption of light in the visible region of the electromagnetic spectrum.[1] An analysis of its absorption spectrum is therefore crucial for quality control, formulation development, and understanding its interactions within various chemical and biological systems.

The molecular structure of Methyl Violet, with its three aromatic rings connected to a central carbon atom and numerous double bonds, allows for the delocalization of electrons.[1] This electron delocalization is responsible for its ability to absorb visible light, with a characteristic absorption maximum (λmax) that imparts its violet-blue color.[1] This guide will provide the theoretical and practical framework for accurately measuring and interpreting the absorption spectrum of this compound.

Theoretical Framework: UV-Vis Spectroscopy and the Beer-Lambert Law

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.[3] When a solution is placed between a light source and a photodetector, the molecules in the solution will absorb light at specific wavelengths corresponding to the energy required to excite their electrons to higher energy states.[3] The resulting absorption spectrum is a plot of absorbance versus wavelength.

The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is specific to the substance at a particular wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

This law is fundamental to quantitative analysis using UV-Vis spectroscopy, allowing for the determination of an unknown concentration of a substance by measuring its absorbance.[4][5]

The Influence of the Chemical Environment on the Absorption Spectrum

The absorption spectrum of this compound is not static; it is highly sensitive to its immediate chemical environment. Understanding these influences is critical for accurate and reproducible measurements.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents.[6] This is a direct consequence of the solvent's ability to alter the energy gap between the electronic ground state and the excited state of the solute molecule.[6] This effect is reflected in the absorption spectrum as shifts in the position, intensity, and shape of the absorption bands.[6]

-

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This is often observed in positive solvatochromism with increasing solvent polarity.[6]

-

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength. This is characteristic of negative solvatochromism with increasing solvent polarity.[6]

The absorption spectra of methyl violet have been observed to shift from approximately 580.5 nm to 582.5 nm in aqueous isopropanol mixtures, demonstrating the impact of solvent composition.[7]

pH: The Role of Acidity and Basicity

The pH of the solution can significantly impact the electronic structure of this compound, and consequently, its absorption spectrum. Protonation or deprotonation of the amine functional groups alters the electronic distribution within the molecule, leading to shifts in the absorption maximum. For instance, studies on methyl violet have shown that by increasing the pH, the absorption at 590 nm for the basic form increases.[8]

Experimental Protocol: A Self-Validating Approach

This section outlines a detailed, step-by-step methodology for the accurate determination of the absorption spectrum of this compound. This protocol is designed to be self-validating, with built-in checks to ensure data integrity.

Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, water).

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

-

UV-Vis Spectrophotometer: A double-beam instrument is recommended for stability and accuracy.

-

Quartz cuvettes: With a 1 cm path length.

Workflow Diagram

Caption: Experimental workflow for absorption spectrum analysis.

Step-by-Step Procedure

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 15-20 minutes to ensure stability.[9]

-

Solution Preparation:

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Standard Solutions: Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations.[4]

-

-

Blank Measurement: Fill a clean cuvette with the pure solvent that was used to prepare your solutions.[10] Place the cuvette in the spectrophotometer and record a baseline spectrum.[3] This "blank" spectrum will be automatically subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.[10]

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the least concentrated standard solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range that covers the visible region (e.g., 350 nm to 750 nm).[9]

-

Repeat this process for all standard solutions, moving from the least concentrated to the most concentrated.

-

Finally, measure the absorbance of your unknown sample.

-

-

Data Analysis:

-

Plot the absorbance versus wavelength for each standard solution to visualize the absorption spectra.

-

From the spectrum of the most concentrated standard, determine the wavelength of maximum absorbance (λmax).[10] this compound has a reported absorbance peak at 583 nm.[11] Other variants like Methyl Violet 2B have a λmax in the range of 582-588 nm.[12][13]

-

Create a Beer-Lambert plot by plotting the absorbance at λmax versus the concentration of the standard solutions.[4]

-

Perform a linear regression on the Beer-Lambert plot. The slope of the line will be the molar absorptivity (ε) if the path length is 1 cm. The R² value should be close to 1.00 to indicate a good linear fit.

-

Use the equation of the line and the absorbance of the unknown sample to calculate its concentration.

-

Data Presentation and Interpretation

Spectral Data Summary

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| This compound | Varies | ~583[11] | Dependent on solvent and pH |

| Methyl Violet 2B | Varies | 582-588[13] | Dependent on solvent and pH |

| Methyl Violet 6B | Varies | 583-587[14] | Dependent on solvent and pH |

Note: The molar absorptivity is highly dependent on the specific experimental conditions, particularly the solvent and pH, and should be determined empirically.

Interpreting the Results

-

The λmax: The wavelength of maximum absorbance is a characteristic property of the dye in a specific solvent and can be used for qualitative identification.

-

The Molar Absorptivity (ε): This value is a measure of how strongly the dye absorbs light at a specific wavelength. A high molar absorptivity indicates a high sensitivity for detection.

-

Deviations from the Beer-Lambert Law: At high concentrations, deviations from the linearity of the Beer-Lambert plot can occur due to intermolecular interactions, such as dimerization.[10] If this is observed, the sample may need to be diluted further.

Conclusion: Ensuring Trustworthiness and Authoritative Grounding

The accurate analysis of the absorption spectrum of this compound is a cornerstone of its application in research and industry. By understanding the underlying principles of UV-Vis spectroscopy and the factors that influence the spectrum, and by adhering to a rigorous, self-validating experimental protocol, researchers can ensure the generation of reliable and reproducible data. The citation of authoritative sources throughout this guide provides a foundation for further exploration and a deeper understanding of this important analytical technique.

References

-

JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

-

Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. Retrieved from [Link]

-

University of South Florida. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Lab 7: Absorption Spectra of Conjugated Dyes. Retrieved from [Link]

-

JoVE. (2020). UV-Vis Spectroscopy of Dyes - Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra for methyl violet (2.1 × 10 −5 M) in (a) pure water,.... Retrieved from [Link]

- Chang, T. L., & Cheung, H. C. (1992). Spectrophotometric Study on Kinetics of Solvatochromism of Methyl Violet in Aqueous Methanol. Journal of the Chinese Chemical Society, 39(3), 265-269.

-

ResearchGate. (n.d.). Solvatochromic Effect on the Kinetics of Methyl Violet with Potassium Iodide in Binary Mixtures of Iso-propanol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl violet 2B(1+). Retrieved from [Link]

-

StainsFile. (n.d.). Methyl Violet 2B, 6B. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of Methyl Violet Dye. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl violet. Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of the absorption spectrum of Methyl Violet 6b solution in the presence of MgO•Al2O3. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl violet 2B. Retrieved from [Link]

- Al-Sabagh, A. M., El-Sayed, R., & El-Din, A. M. N. (2023). The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants. Molecules, 28(9), 3894.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 12. Absorption [Methyl Violet 2B] | AAT Bioquest [aatbio.com]

- 13. Methyl Violet 2B, pure, certified 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. stainsfile.com [stainsfile.com]

synthesis and purification methods for Methyl Violet B base

An In-depth Technical Guide to the Synthesis and Purification of Methyl Violet B Base

Introduction

Methyl Violet is a family of triarylmethane dyes, first synthesized in 1861, that comprises mixtures of tetra-, penta-, and hexamethylated pararosanilins.[1][2][3] Methyl Violet B, also known as Methyl Violet 2B or Basic Violet 1, is a principal component of this mixture and is valued for its intense color and utility across various scientific and industrial domains.[2][4][5] Its applications are extensive, ranging from a classic histological stain in biology and medicine for visualizing cellular structures to a vibrant colorant for textiles, paper, and inks.[6][7]

The synthesis of Methyl Violet yields a crude product that is a complex mixture of different methylated species, inorganic salts, and reaction byproducts.[1] For applications in research and drug development, where purity and consistency are paramount, robust purification is not merely a final step but an integral part of the manufacturing process. This guide provides a detailed examination of the core chemical principles and field-proven methodologies for the synthesis and subsequent purification of this compound, designed for researchers and professionals who require a deep, practical understanding of the process.

Part 1: The Synthesis of this compound

The industrial production of Methyl Violet B is a classic example of electrophilic aromatic substitution and oxidative condensation, where N,N-dimethylaniline serves as the primary precursor. The overall goal is to controllably link three aniline-derived units via a central carbon atom.

Core Principles & Reaction Mechanisms

The most common synthesis route involves the direct oxidation of N,N-dimethylaniline in the presence of a copper (II) sulfate catalyst and a phenolic compound.[8][9] The reaction is deceptively complex, proceeding through several key stages:

-

In-Situ Formaldehyde Generation: A methyl group on one molecule of N,N-dimethylaniline is oxidized to formaldehyde.[8][9] This step is critical as it generates the one-carbon electrophile that will become the central "methane" carbon of the final dye.

-

Condensation: The newly formed formaldehyde then undergoes an acid-catalyzed condensation reaction with two other molecules of N,N-dimethylaniline (and its derivatives like N-methylaniline, which is also formed) to create a colorless leuco base intermediate, a derivative of diphenylmethane.[9][10]

-

Oxidation & Cyclization: This leuco base is subsequently oxidized in the presence of excess N,N-dimethylaniline, leading to the formation of the final chromophore, the triphenylmethane structure, which is responsible for the dye's intense violet color.[9]

An alternative, though historically significant, route involves the use of the highly toxic phosgene. In this method, N,N-dimethylaniline is first reacted with phosgene to produce 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone.[11][12] This ketone intermediate is then condensed with an additional molecule of N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus oxychloride to form the final dye.[11]

Key Reagents and Rationale for Selection

| Reagent | Role in Synthesis | Rationale and Causality |

| N,N-Dimethylaniline | Primary Precursor | Serves as the source for both the aromatic rings and the central methane carbon (via oxidation of a methyl group).[8][9] Its dimethylamino groups are strong activating groups, facilitating electrophilic substitution at the para position. |

| Copper (II) Sulfate | Oxidizing Agent / Catalyst | In the presence of sodium chloride, it forms cupric chloride, which acts as the primary oxidizing agent to generate formaldehyde and drive the final oxidation of the leuco base.[8] |

| Phenol | Reaction Promoter | The presence of a phenolic body is crucial for achieving high yields in the oxidation process.[9] It is believed to act as an oxygen carrier or catalyst in the initial oxidation step. Syntheses performed without it suffer from drastically lowered yields.[9] |

| Sodium Chloride | Melt Diluent / Co-catalyst | Used in large quantities to control the viscosity and temperature of the reaction "melt" and to facilitate the formation of the active cupric chloride oxidant from copper sulfate.[8] |

Experimental Protocol: Oxidative Condensation Method

The following protocol is a representative example of an industrial synthesis process, adapted from established methodologies.[8][9]

Safety Precaution: This synthesis involves toxic and corrosive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Melt Preparation: In a suitable reaction vessel equipped with robust stirring, intimately mix 12 kg of finely ground hydrated copper (II) sulfate with 190 kg of dried sodium chloride.

-

Addition of Reagents: To this mixture, while stirring continuously, add a solution of 8 kg of phenol dissolved in 1 L of water. Following this, gradually add 20 kg of N,N-dimethylaniline.

-

Reaction: Transfer the resulting "melt" to a closed iron vessel capable of being heated and stirred. Maintain continuous stirring and hold the temperature at 57-60°C until the oxidation is complete, as determined by process controls.

-

Initial Quenching: Gradually add the hot melt to a large vat containing 1000 L of boiling water in which 13 kg of slaked lime (calcium hydroxide) has been dissolved. Boil the mixture with high-pressure steam to break down all lumps. This step precipitates an insoluble double salt of the color base and cuprous chloride, while the phenol is converted to calcium phenate, which remains in the supernatant.[8]

-

Isolation of Crude Product: Allow the solid double salt to settle and decant the supernatant liquid. The remaining solid residue is the crude product, which requires extensive purification.

Synthesis Workflow Diagram

The diagram below outlines the key stages of the oxidative condensation synthesis of Methyl Violet from its primary precursors to the crude product stage.

Caption: Fig 1: Synthesis Workflow. A simplified diagram illustrating the industrial synthesis of crude Methyl Violet B.

Part 2: Purification of this compound

The crude product is a heterogeneous mixture containing the desired dye, copper salts, unreacted phenol, and other organic impurities.[13] The primary goal of purification is to isolate the this compound from these contaminants. The most effective industrial method leverages the differential solubility of the dye's salt form versus its base form.

Method 1: Purification via Color Base Extraction

This method is the cornerstone of industrial purification for triarylmethane dyes and relies on a simple chemical principle: the charged dye salt is water-soluble (or forms insoluble complexes with metals), whereas the neutral, uncharged "color base" is soluble in non-polar organic solvents.[13][14]

Principle of Separation: By adding a strong base (e.g., sodium hydroxide), the cationic dye salt is deprotonated, converting it into its neutral carbinol or color base form. This base is insoluble in water but readily soluble in water-immiscible organic solvents like toluene or chlorobenzene.[13] This allows for its selective extraction, leaving behind water-soluble inorganic salts and other polar impurities in the aqueous phase.[14]

Experimental Protocol: Base Precipitation and Extraction

This protocol describes the purification of the crude double salt obtained from the synthesis step.[8][13]

-

Decomposition of Copper Complex: Transfer the crude solid to a reaction vat with 1000 L of water. Heat the mixture to 70°C. To decompose the cuprous chloride complex, slowly add a solution of 3.3 kg of sodium sulfide in water. This converts the copper to insoluble copper sulfide.[8]

-

Acid Dissolution: To separate the color base from the copper sulfide, add 15 kg of sulfuric acid to the mixture and boil for two hours. This converts the color base back into its water-soluble salt form, creating a deep violet solution, while the copper sulfide remains as a solid precipitate.[8]

-

Separation from Copper: Allow the solid copper sulfide to settle, then run off the violet dye solution into a separate vat. The remaining residue can be extracted again with dilute sulfuric acid to maximize recovery.

-

Precipitation of the Color Base: To the combined acidic dye solution, add a sufficient quantity of an inorganic base like sodium hydroxide. This will neutralize the acid and precipitate the Methyl Violet B as its color base.[13]

-

Solvent Extraction: While adding the base, also introduce a non-polar, water-immiscible solvent (e.g., toluene). The Methyl Violet base will dissolve into the organic solvent as it is formed.[13]

-

Phase Separation: Vigorously mix the two phases and then allow them to separate. The upper organic layer, now containing the purified color base, is withdrawn. The lower aqueous layer, containing inorganic salts and impurities, is discarded.[13]

-

Isolation of the Final Product: The organic solvent can be removed by distillation or evaporation under reduced pressure to yield the purified, solid this compound.

Purification Workflow Diagram

This diagram illustrates the logic of the purification process, from the crude product to the isolated, pure base.

Caption: Fig 2: Purification via Color Base Extraction. Workflow for isolating pure this compound from the crude aqueous salt solution.

Alternative Purification Methods for Laboratory Scale

For high-purity applications required in a laboratory setting, other techniques can be employed.

-

Recrystallization: This is a classic purification technique for solids. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly.[15] As the solution cools, the solubility of the desired compound decreases, and it forms crystals, while impurities remain dissolved in the solvent.[15] For this compound, a suitable solvent would be one in which it is highly soluble when hot and poorly soluble when cold, such as ethanol.[2][16] The impure base would be dissolved in a minimum amount of boiling ethanol, filtered while hot to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization.[15]

-

Column Chromatography: For the highest purity, column chromatography is the method of choice.[17] This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a column packed with a neutral stationary phase like alumina could be used.[17] The impure base is dissolved in a minimal amount of solvent and loaded onto the column. A mobile phase (eluent) of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is then passed through the column. The less polar impurities will elute first, followed by the slightly more polar this compound, allowing for its collection in pure fractions.[17]

Part 3: Data Summary & Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Source(s) |

| Chemical Name | 4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) | [3] |

| Common Synonyms | Methyl Violet 2B, Basic Violet 1, Solvent Violet 8 | [2][5] |

| CAS Number | 8004-87-3 | [2][18] |

| Molecular Formula | C₂₄H₂₈N₃ (as cation) | [2] |

| Molecular Weight | 358.5 g/mol (as cation) | [18] |

| Appearance | Greenish powder or crystals | [4][5] |

| Solubility | Soluble in water, ethanol, chloroform; Insoluble in ether | [2] |

Conclusion

The synthesis and purification of this compound are mature processes rooted in fundamental principles of organic chemistry. The oxidative condensation of N,N-dimethylaniline provides a robust route to the crude dye, while the strategic conversion between the water-soluble salt and the organic-soluble base forms the most effective and scalable method for purification. By understanding the causality behind each step—from the role of phenol in the reaction melt to the pH-dependent solubility of the target molecule—researchers can effectively produce and isolate high-purity this compound suitable for demanding scientific applications. For laboratory-scale work, further polishing of the material can be achieved through standard techniques like recrystallization and column chromatography to meet the highest purity requirements.

References

- DalSpace. (n.d.). A method for making methyl violet. Retrieved from Dalhousie University Institutional Repository.

- Google Patents. (n.d.). US3679713A - Recovery and purification of basic triarylmethane dyes.

- BriefingWire. (2025, December 28). Crystal Violet Production Cost Analysis.

- Google Patents. (n.d.). US3686233A - Recovery and purification of methyl violet dyes.

- Google Patents. (n.d.). US3098081A - Process for purifying triphenyl methane dyes.

- Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.

- Google Patents. (n.d.). US2816900A - Preparation of methyl violet.

- Wikipedia. (n.d.). Methyl violet 6B.

- Wikipedia. (n.d.). Crystal violet.

- MFA Cameo. (2022, October 1). Methyl violet.

- Vedantu. (2024, June 12). Benzaldehyde condenses with N Ndimethylaniline in presence class 12 chemistry JEE_Main.

- Wikipedia. (n.d.). Michler's ketone.

- ChemicalBook. (2025, November 17). 4,4'-Bis(diethylamino) benzophenone.

- Wikipedia. (n.d.). Methyl violet.

- SIELC Technologies. (2018, May 16). Methyl Violet.

- YouTube. (2020, January 10). Recrystallization.

- Dyes Chemical. (n.d.). Methyl Violet 2B Crystal.

- Chem-Impex. (n.d.). This compound.

- Macsen Labs. (n.d.). Methyl Violet 2B (Basic Violet 1).

- Rhodamine b dye. (n.d.). Methyl Violet 2B Crystal & Powder.

- Scribd. (n.d.). Column Chromatography of Dyes Separation.

Sources

- 1. Methyl violet 6B - Wikipedia [en.wikipedia.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Methyl violet - Wikipedia [en.wikipedia.org]

- 4. Methyl Violet 2B Crystal [buydye.com]

- 5. Methyl violet 2B, 304 Methyl Violet 2B Crystals, C.I. basic violet 1 [xcwydyes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. macsenlab.com [macsenlab.com]

- 8. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 9. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]

- 10. Benzaldehyde condenses with N Ndimethylaniline in presence class 12 chemistry JEE_Main [vedantu.com]

- 11. Crystal violet - Wikipedia [en.wikipedia.org]

- 12. Michler's ketone - Wikipedia [en.wikipedia.org]

- 13. US3686233A - Recovery and purification of methyl violet dyes - Google Patents [patents.google.com]

- 14. US3679713A - Recovery and purification of basic triarylmethane dyes - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. 4,4'-Bis(diethylamino) benzophenone | 90-93-7 [chemicalbook.com]

- 17. scribd.com [scribd.com]

- 18. Methyl Violet | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Mechanism of Action of Methyl Violet as a Biological Stain

Executive Summary

Methyl Violet represents a family of cationic triphenylmethane dyes indispensable in microbiology and histology.[1][2] This guide elucidates the fundamental mechanism of action of Methyl Violet B base and its salt forms, focusing on the core principles of electrostatic interaction with cellular components. We will dissect its role as a potent nuclear and cytoplasmic stain and provide a detailed mechanistic breakdown of its most critical application: the Gram stain for bacterial differentiation. This document furnishes researchers and drug development professionals with the foundational knowledge required to leverage this classic stain effectively, underpinned by detailed protocols and an understanding of the causality behind its experimental application.

Chemical and Physical Properties of Methyl Violet

The Triphenylmethane Dye Family: Structure and Composition

The term "Methyl Violet" does not refer to a single compound but rather a mixture of N-methylated pararosanilins.[3] The common variants are tetramethyl (Methyl Violet 2B), pentamethyl (Methyl Violet 6B), and hexamethyl (Methyl Violet 10B, also famously known as Crystal Violet) pararosanilins.[1][3] The degree of methylation influences the dye's color; a higher number of methyl groups shifts the absorption spectrum, making the color a deeper, bluer violet.[3]

The molecule's staining capability is derived from its chromophore, the extensive system of conjugated double bonds across the three phenyl rings connected to a central carbon atom. This structure allows for the absorption of light in the visible spectrum, producing the characteristic intense violet color.

The Cationic Nature: The Basis of Staining

In its solid, uncharged form, it is referred to as this compound (or Solvent Violet 8), which is generally insoluble in water but soluble in organic solvents.[4][5] For biological applications in aqueous environments, the dye is used as a salt, typically the chloride salt. In solution, it dissociates, yielding a positively charged (cationic) dye molecule and a chloride anion.[2][6] This positive charge is the cornerstone of its function as a biological stain, enabling it to bind to negatively charged components within cells.[7]

Spectroscopic and Physicochemical Properties

The efficacy and application of a stain are defined by its physical characteristics. Methyl Violet is a green powder in its solid form, highly soluble in water and ethanol, and exhibits a maximum absorbance (λmax) in the range of 580-588 nm.[2][6][8]

Table 1: Physicochemical Properties of Methyl Violet Variants

| Property | This compound | Methyl Violet 2B (Salt) | Methyl Violet 10B (Crystal Violet) |

| CAS Number | 52080-58-7[4][9] | 8004-87-3[2][6] | 548-62-9[1] |

| Molecular Formula | C₂₄H₂₇N₃[4][9] | C₂₄H₂₈N₃Cl[3] | C₂₅H₃₀N₃Cl[1] |

| Molecular Weight | 357.49 g/mol [4][9] | 393.96 g/mol [3] | 407.98 g/mol [1] |

| Appearance | Violet powder[9] | Greenish powder/crystals[6] | Dark green to purple powder |

| Solubility (Water) | Insoluble[5] | Soluble[6] | Soluble[1] |

| λmax | Not applicable | ~584 nm | ~590 nm |

The Core Mechanism of Staining: Electrostatic Interaction

The primary mechanism of action for Methyl Violet is a straightforward, yet powerful, electrostatic attraction. As a cationic dye, its positively charged chromophore is drawn to and forms ionic bonds with anionic (negatively charged) sites within biological tissues.[7]

Interaction with Nucleic Acids: A Potent Nuclear Stain

The most prominent anionic components in eukaryotic and prokaryotic cells are nucleic acids (DNA and RNA). The phosphate backbone of the DNA double helix is densely populated with negative charges, making it a prime target for cationic dyes. Methyl Violet binds avidly to the DNA in the cell nucleus, staining the chromatin a deep purple.[10] This property makes it an excellent and simple nuclear stain for general histological visualization.[9]

Interaction with Proteins and Cytoplasmic Components

Proteins are amphoteric molecules, but at typical biological pH (around 7.4), many cellular proteins carry a net negative charge due to the deprotonation of acidic amino acid residues like aspartate and glutamate. Methyl Violet can, therefore, bind to these proteins, resulting in the staining of the cytoplasm and various organelles.[9] Additionally, it can bind to other anionic biomolecules such as glycosaminoglycans found in the extracellular matrix.

Caption: Diagram 1: Molecular Interaction Model of Methyl Violet.

Application Spotlight: The Gram Stain Paradigm

The most significant application of Methyl Violet (specifically Crystal Violet/Methyl Violet 10B) is as the primary stain in the Gram staining procedure, a cornerstone of bacteriology that differentiates bacteria into two fundamental groups: Gram-positive and Gram-negative.[1][11]

The Foundational Principle: Cell Wall Architecture

The differential outcome of the Gram stain is entirely dependent on the structural differences between the cell walls of these two bacterial groups.

-

Gram-positive bacteria possess a thick, multi-layered peptidoglycan cell wall that is highly cross-linked. This mesh-like structure is the key to retaining the primary stain.

-

Gram-negative bacteria have a much thinner layer of peptidoglycan, which is surrounded by an outer membrane containing lipopolysaccharides.

Mechanistic Breakdown of the Gram Stain Procedure

-

Primary Staining: The initial step involves flooding the heat-fixed bacterial smear with Crystal Violet. At this stage, the cationic dye penetrates the cell walls of both Gram-positive and Gram-negative bacteria, binding to negatively charged components and staining both types of cells purple.[7]

-

Mordant Application: Gram's iodine is applied. The iodine (I₂) interacts with the Crystal Violet (CV⁺) that has entered the cells, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex. This complex is significantly larger than the individual dye molecule.

-

Decolorization (The Critical Step): An organic solvent, typically a mixture of acetone and ethanol, is used to wash the smear. This is the differential step.

-

In Gram-positive cells , the alcohol dehydrates the thick peptidoglycan layer, causing the pores in the "mesh" to shrink. This traps the large CV-I complexes within the cell, and the bacteria remain purple.

-

In Gram-negative cells , the decolorizer dissolves the outer membrane and penetrates the thin peptidoglycan layer. The large CV-I complexes are not trapped and are readily washed out, leaving the cells colorless.

-

-

Counterstaining: A red or pink counterstain, such as Safranin, is applied. This basic dye stains the now-colorless Gram-negative cells pink, while the already-purple Gram-positive cells are unaffected.[7]

Caption: Diagram 2: The Gram Staining Workflow.

Protocol: Standardized Gram Staining for Bacterial Identification

This protocol is a self-validating system when performed with appropriate positive (e.g., Staphylococcus aureus) and negative (e.g., Escherichia coli) controls.

Reagent Preparation:

-

Crystal Violet Solution:

-

Solution A: Dissolve 2 g of Methyl Violet 10B (Crystal Violet) powder in 20 mL of 95% ethanol.[12]

-

Solution B: Dissolve 0.8 g of ammonium oxalate in 80 mL of distilled water.[12]

-

Mix Solutions A and B. Let the mixture stand for 24 hours to ensure complete dissolution and then filter before use.[12] The ammonium oxalate acts as a mordant to help the dye adhere to the cell wall.

-

-

Gram's Iodine Solution:

-

Grind 1 g of iodine and 2 g of potassium iodide in a mortar.

-

Slowly add 300 mL of distilled water while stirring until the iodine is completely dissolved. Store in a brown glass bottle to prevent degradation by light.[12] Potassium iodide is used to solubilize the iodine in water.

-

-

Decolorizing Solution:

-

Mix equal parts of acetone and 95% ethanol (e.g., 50 mL of each).[12] Acetone is a potent decolorizer, while ethanol is gentler; the mixture provides a controlled rate of decolorization.

-

-

Safranin Counterstain:

Staining Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide and heat-fix by passing it through a flame 2-3 times. Allow the slide to cool completely.[12]

-

Primary Stain: Gently flood the smear with the Crystal Violet solution and let it stand for 1 minute.[13]

-

Rinse: Tilt the slide and gently rinse with tap water.[13]

-

Mordant: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[13]

-

Rinse: Tilt the slide and gently rinse with tap water. The smear will appear dark purple.[13]

-

Decolorize: Tilt the slide and apply the decolorizing solution drop by drop until the runoff is clear (typically 5-10 seconds). This step is critical; over-decolorizing can yield a false-negative result, while under-decolorizing can yield a false-positive.

-

Rinse: Immediately rinse with tap water to stop the decolorization process.

-

Counterstain: Flood the smear with the Safranin working solution and let it stand for 1 minute.[12]

-

Rinse and Dry: Rinse with tap water, blot gently with bibulous paper, and allow to air dry completely.[12]

-

Microscopy: Examine under oil immersion. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.

Safety, Handling, and Environmental Considerations

Methyl Violet is classified as harmful if swallowed and can cause serious eye damage.[14] It is also considered a mutagen and mitotic poison, raising concerns about its environmental impact from industrial wastewater.[1] Therefore, appropriate personal protective equipment (gloves, eye protection) should always be used when handling the powder and its solutions.[14] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[14]

Conclusion

This compound, through its cationic salt forms like Crystal Violet, operates on the fundamental principle of electrostatic attraction to negatively charged biomolecules. This simple yet robust mechanism allows for its versatile use in visualizing nuclei, cytoplasm, and, most importantly, differentiating bacteria based on their cell wall architecture. A thorough understanding of this mechanism, from the molecular interactions to the rationale behind each step in a staining protocol, is paramount for its successful application in research and diagnostics.

References

-

Biognost. (2018). METHYL VIOLET 2B, C.I. 42535. Retrieved from [Link]

-

Wikipedia. (2024). Methyl violet. Retrieved from [Link]

-

Macsen Labs. (n.d.). Methyl Violet 2B (Basic Violet 1). Retrieved from [Link]

-

Creighton, H. J. (1918). A method for making methyl violet. Dalhousie University. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Biognost. (n.d.). METHYL VIOLET 10B powder dye, C.I. 42555. Retrieved from [Link]

-

StainsFile. (n.d.). Methyl Violet 2B, 6B. Retrieved from [Link]

-

Aryal, S. (2022). Gram Staining: Principle, Procedure & Result Interpretation. Microbe Notes. Retrieved from [Link]

-

Wikipedia. (2023). Methyl violet 2B. Retrieved from [Link]

- Savio, M. W. (1957). U.S. Patent No. 2,816,900. U.S. Patent and Trademark Office.

-

Suvchem Laboratory Chemicals. (n.d.). METHYL VIOLET (FOR MICROSCOPY) (C. I. NO. 42535). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of methyl violet. Retrieved from [Link]

-

Sudan Chemical. (n.d.). METHYL VIOLET FOR MICROSCOPY. Retrieved from [Link]

-

Al-Tohamy, R., et al. (2022). Experimental Modeling Investigations on the Biosorption of Methyl Violet 2B Dye by the Brown Seaweed Cystoseira tamariscifolia. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Methyl violet 2B(1+). Retrieved from [Link]

-

IGNOU. (n.d.). Fundamentals of Genetics. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methyl violet – Knowledge and References. Retrieved from [Link]

-

Loba Chemie. (n.d.). METHYL VIOLET. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of crystal violet and methyl violet by Rhodococcus qingshengii JB301. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Antimicrobial Activity of Methylene Blue Associated with Photodynamic Therapy: In Vitro Study in Multi-Species Oral Biofilm. Retrieved from [Link]

Sources

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. Methyl violet 2B - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. macsenlab.com [macsenlab.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Methyl Violet 2B 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biognost.com [biognost.com]

- 12. biognost.com [biognost.com]

- 13. mcconline.org.in [mcconline.org.in]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

understanding the pH indicator range of Methyl Violet B base

An In-depth Technical Guide on the Core Principles and Experimental Determination of the pH Indicator Range of Methyl Violet B Base

Abstract

This compound, a member of the triphenylmethane dye family, serves as a critical acid-base indicator for scientific investigations conducted in highly acidic environments. Its distinct color transition from yellow to bluish-violet occurs at the extreme lower end of the pH scale, a range where many common indicators are unresponsive. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the function of this compound as a pH indicator. The document delves into the chemical and physical properties of the dye, the mechanism of its pH-dependent color change, and the factors influencing its transition range. Furthermore, it presents detailed, field-proven protocols for both visual and precise spectrophotometric determination of its indicator range and pKa, empowering researchers to validate and apply this tool with confidence in their work.

Part 1: Theoretical and Chemical Foundation

The Principle of Acid-Base Indicators

Acid-base indicators are weak organic acids or bases that exhibit a distinct color change as the concentration of hydronium ions (H₃O⁺) in a solution changes.[1] The equilibrium for a weak acid indicator (represented as HIn) in an aqueous solution can be described as:

HIn (Acidic form, Color 1) + H₂O ⇌ H₃O⁺ + In⁻ (Basic form, Color 2)

The color of the solution is dependent on the relative concentrations of the protonated (HIn) and deprotonated (In⁻) forms. This ratio is governed by the solution's pH and the indicator's acid dissociation constant (pKa), a relationship quantified by the Henderson-Hasselbalch equation.[2][3]

pH = pKa + log₁₀ ([In⁻] / [HIn])

A distinct color change is typically perceived by the human eye when the ratio of one form to the other is approximately 10:1.[4] This results in a visible transition range that spans approximately pKa ± 1 pH unit.[4]

The Methyl Violet Family of Compounds

The term "Methyl Violet" refers to a group of similar triphenylmethane dyes, not a single compound.[5][6] These are mixtures of tetramethyl, pentamethyl, and hexamethyl pararosanilins.[6][7] The specific shade and properties of the dye can be altered by blending these different versions. A key principle is that a higher degree of methylation (more methyl groups attached to the amine functional groups) results in a deeper blue color.[6][7]

-

Methyl Violet 2B: Primarily tetramethyl-pararosaniline.[5][6]

-

Methyl Violet 6B: Primarily pentamethyl-pararosaniline, which is a darker blue dye than 2B.[6][7]

-

Methyl Violet 10B: Primarily hexamethyl-pararosaniline, also widely known as Crystal Violet or Gentian Violet.[5][8]

This guide focuses on This compound (also known as Solvent Violet 8), a specific chemical entity used as the basis for preparing indicator solutions.[9][10]

Chemical & Physical Properties of this compound

A precise understanding of the indicator's properties is fundamental to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52080-58-7 | [10][11] |

| Molecular Formula | C₂₄H₂₇N₃ | [10][11] |

| Molecular Weight | 357.49 g/mol | [10][11] |

| Appearance | Violet to black powder | [11][12] |

| Solubility | Soluble in water, ethanol, diethylene glycol | [5][6][9] |

| Peak Absorbance (λmax) | ~583 nm | [12] |

Mechanism of pH-Dependent Color Change

The vibrant color of Methyl Violet arises from the extensive system of conjugated double bonds across its triphenylmethane structure. The color change is a direct result of protonation or deprotonation of the molecule's nitrogen atoms, which alters this conjugated system. In highly acidic solutions (pH < 0), the molecule becomes fully protonated, disrupting the delocalization of electrons across the rings. This structural shift causes the molecule to absorb light in the violet-blue region of the spectrum, appearing yellow to the observer. As the pH increases, successive deprotonation events restore the conjugated system, shifting the absorbance to the yellow-green region and resulting in the characteristic bluish-violet color.[5][6]

Part 2: Defining the pH Indicator Range

The Established pH Range of Methyl Violet

Methyl Violet is renowned for its utility in highly acidic conditions. The generally accepted pH transition range for Methyl Violet 2B is 0.0 to 1.6 .[6][13][14][15] Within this range, the indicator undergoes a distinct visual transition from yellow to bluish-violet.[6][16]

It is important to note that slight variations in this range are reported in the literature, with some sources citing ranges such as 0.15 - 3.2 or 0.1 - 2.7.[5][17][18] These discrepancies can arise from differences in the specific isomeric mixture of the dye used, the solvent system, and the ionic strength of the solution.

The Acid Dissociation Constant (pKa)

The pKa is the pH at which the concentrations of the acidic (HIn) and basic (In⁻) forms of the indicator are equal. The transition range of an indicator is centered around its pKa.[19] For Methyl Violet, with a transition range of 0.0 to 1.6, the pKa can be estimated as the midpoint of this range.[19]

pKa ≈ (0.0 + 1.6) / 2 = 0.8

This very low pKa value signifies that the conjugate acid form of Methyl Violet is a relatively strong acid, which is why it is effective at such low pH values.[20]

Factors Influencing the Transition Range

For precise and reproducible work, researchers must be aware of variables that can shift the perceived pH transition range:

-

Temperature: The dissociation constant (Ka) is temperature-dependent, which will in turn affect the pKa and the observed transition range.

-